molecular formula C22H16O5S B11424258 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate

7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate

Cat. No.: B11424258
M. Wt: 392.4 g/mol
InChI Key: AAISBXOPDLOILR-UHFFFAOYSA-N
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Description

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate is a complex organic compound with the molecular formula C22H16O5S It is characterized by the presence of a benzoxathiol ring, a phenoxyacetate group, and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate typically involves multiple steps. One common method includes the reaction of 3-methylphenyl with 2-oxo-2H-1,3-benzoxathiol-5-yl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenoxyacetic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenoxyacetate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl phenoxyacetate
  • 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid

Uniqueness

7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-phenoxyacetate is unique due to its specific structural features, such as the combination of a benzoxathiol ring and a phenoxyacetate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H16O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-phenoxyacetate

InChI

InChI=1S/C22H16O5S/c1-14-6-5-7-15(10-14)18-11-17(12-19-21(18)27-22(24)28-19)26-20(23)13-25-16-8-3-2-4-9-16/h2-12H,13H2,1H3

InChI Key

AAISBXOPDLOILR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=CC=C4)SC(=O)O3

Origin of Product

United States

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